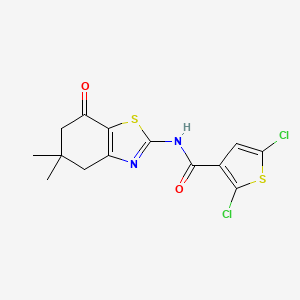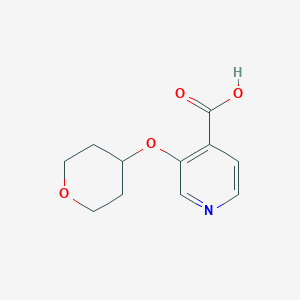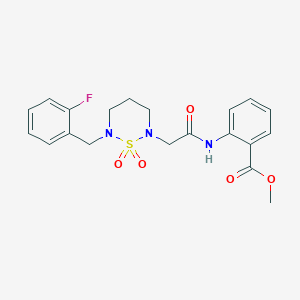
1-Methyl-2-methoxyethyl chloroformate
Overview
Description
1-Methyl-2-methoxyethyl chloroformate is a chemical compound with the molecular formula C5H9ClO3. It is an ester of chloroformic acid and is known for its reactivity and utility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to introduce the methoxycarbonyl group into other molecules.
Preparation Methods
1-Methyl-2-methoxyethyl chloroformate can be synthesized through the reaction of chloroformic acid with 1-methyl-2-methoxyethanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCOOH+CH3OCH2CH2OH→CH3OCH2CH2OCOCl+H2O
Industrial production methods often involve the use of phosgene (COCl2) as a reagent, which reacts with 1-methyl-2-methoxyethanol to produce this compound and hydrogen chloride:
COCl2+CH3OCH2CH2OH→CH3OCH2CH2OCOCl+HCl
Chemical Reactions Analysis
1-Methyl-2-methoxyethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-2-methoxyethanol, carbon dioxide, and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and reducing agents like LiAlH4. Major products formed from these reactions include carbamates, carbonates, and alcohols.
Scientific Research Applications
1-Methyl-2-methoxyethyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the introduction of the methoxycarbonyl group in organic synthesis. It is also employed in the preparation of various esters and carbamates.
Biology: It is used in the modification of biomolecules, such as the derivatization of amino acids and peptides for analytical purposes.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-2-methoxyethyl chloroformate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the chloroformate group, leading to the formation of carbamates, carbonates, and other derivatives.
Comparison with Similar Compounds
1-Methyl-2-methoxyethyl chloroformate can be compared with other similar compounds such as:
Methyl chloroformate: Similar in reactivity but lacks the additional methoxyethyl group.
Ethyl chloroformate: Similar in reactivity but has an ethyl group instead of a methoxyethyl group.
2-Methoxyethyl chloroformate: Very similar in structure and reactivity, but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
1-methoxypropan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNJVBZJWSGGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)


![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)
![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)



![ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2480103.png)
